molecular formula C4H9NO2 B016506 (S)-(-)-2-Methoxypropionamide CAS No. 336111-20-7

(S)-(-)-2-Methoxypropionamide

Cat. No. B016506
CAS RN: 336111-20-7
M. Wt: 103.12 g/mol
InChI Key: WOGXHNJBKGZMHV-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-2-Methoxypropionamide is an organic compound that has gained significant attention in scientific research due to its unique properties. It is a chiral amide that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.

Scientific Research Applications

  • Selective Synthesis in Organic Chemistry : García, Claver, Diéguez, and Masdeu-Bultó (2006) described a method for the selective synthesis of 3-hydroxy-2-methylpropionamide, an intermediate in methyl methacrylate synthesis, utilizing a one-pot tandem hydroformylation-hydrogenation sequence (García et al., 2006).

  • Anticonvulsant Activities : Research by Salomé et al. (2010) and Lee et al. (2014) indicated that certain derivatives of (S)-(-)-2-Methoxypropionamide exhibit significant anticonvulsant activity. These compounds were shown to be more effective than traditional agents like phenytoin, phenobarbital, and valproate in controlling seizures (Salomé et al., 2010); (Lee et al., 2014).

  • Central Nervous System Disorders Treatment : A study by Habernickel (2003) suggested that N-benzyl-2-amino-3-methoxypropionamides could be effective in treating various central nervous system disorders, including epilepsy, nervous anxiety, psychosis, and insomnia (Habernickel, 2003).

  • Influence on Nanoparticle Growth : Komban, Koempe, and Haase (2011) found that the steric position of the methoxy group in certain ligands, like trans-2-methoxycinnamic acid, significantly impacts the growth of nanoparticles, suggesting applications in nanotechnology (Komban et al., 2011).

  • Nutraceutical Applications : Płowuszyńska and Gliszczyńska (2021) discussed the potential of p-methoxycinnamic acid as a nutraceutical agent for chronic disease prevention and treatment, highlighting its antidiabetic, anticancer, antimicrobial, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).

properties

IUPAC Name

(2S)-2-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGXHNJBKGZMHV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955246
Record name 2-Methoxypropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Methoxypropionamide

CAS RN

336111-20-7
Record name 2-Methoxypropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-2-Methoxypropionamide
Reactant of Route 2
Reactant of Route 2
(S)-(-)-2-Methoxypropionamide
Reactant of Route 3
Reactant of Route 3
(S)-(-)-2-Methoxypropionamide
Reactant of Route 4
(S)-(-)-2-Methoxypropionamide
Reactant of Route 5
(S)-(-)-2-Methoxypropionamide
Reactant of Route 6
Reactant of Route 6
(S)-(-)-2-Methoxypropionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.